molecular formula C15H13NO B14638863 2-(3-(Phenylimino)-1-propenyl)phenol CAS No. 55135-91-6

2-(3-(Phenylimino)-1-propenyl)phenol

Cat. No.: B14638863
CAS No.: 55135-91-6
M. Wt: 223.27 g/mol
InChI Key: OQBDXLLDNVQYKX-ZUQJHFSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Phenylimino)-1-propenyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group.

Preparation Methods

Chemical Reactions Analysis

2-(3-(Phenylimino)-1-propenyl)phenol undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-(Phenylimino)-1-propenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-(Phenylimino)-1-propenyl)phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenolic compounds.

Properties

CAS No.

55135-91-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(E)-3-phenyliminoprop-1-enyl]phenol

InChI

InChI=1S/C15H13NO/c17-15-11-5-4-7-13(15)8-6-12-16-14-9-2-1-3-10-14/h1-12,17H/b8-6+,16-12?

InChI Key

OQBDXLLDNVQYKX-ZUQJHFSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C/C=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2O

Origin of Product

United States

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